molecular formula C10H8Cl2N2O B1357140 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 59455-91-3

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No. B1357140
CAS RN: 59455-91-3
M. Wt: 243.09 g/mol
InChI Key: KOZUNEPMJRLDSB-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C10H8Cl2N2O . It has a molecular weight of 243.09 . The IUPAC name for this compound is 5-(dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole .

Scientific Research Applications

Synthesis and Derivatives

  • Derivative Preparation : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives are synthesized for integration into biologically relevant molecules. This involves displacing the trichloromethyl and/or ester functionalities with various nucleophiles (Ž. Jakopin, 2018).
  • Alternative Synthesis Methods : Ultrasound-promoted synthesis offers a more efficient method for creating 1,2,4-oxadiazoles, including those with aryl or alkyl groups, in better yields and shorter times compared to conventional methods (L. C. Bretanha et al., 2011).

Structural Analysis and Rearrangements

  • Conformational Studies : Crystallographic investigations of isomeric oxadiazoles, including those substituted with phenyl groups, reveal insights into their preferred molecular conformations (G. Carpenter et al., 2001).
  • Thermal Rearrangement : The kinetics of thermal rearrangement in oxadiazoles are influenced by different substituents, with electron-withdrawing groups affecting the rearrangement process (H. Ağirbaş & Alev Toker, 2001).

Biological Applications

  • Anticancer Potential : Compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as apoptosis inducers with activity against certain cancer cell lines (Han-Zhong Zhang et al., 2005).
  • Antimicrobial and Antitubercular Activity : Isoxazole clubbed 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antitubercular activities, with potential as therapeutic agents (Ramesh M. Shingare et al., 2018).

Liquid Crystalline Properties

  • Mesophase Behaviors : Studies on derivatives of 1,2,4-oxadiazoles with various terminal substituents reveal their liquid crystalline properties, which are influenced by the nature and position of substituents (Ghassan Q. Ali & I. H. Tomi, 2018).

properties

IUPAC Name

5-(dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-6-2-4-7(5-3-6)9-13-10(8(11)12)15-14-9/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZUNEPMJRLDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483571
Record name 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

CAS RN

59455-91-3
Record name 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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